1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)-
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified through a series of steps to obtain the desired compound.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing their activity. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, ethyl ester: This compound has a simpler structure and different reactivity.
1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, ethyl ester: This derivative has additional functional groups that may alter its biological activity.
The uniqueness of 1H-Indole-2-carboxylic acid, 3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)- lies in its complex structure, which provides a diverse range of chemical and biological properties.
Properties
CAS No. |
184691-28-9 |
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Molecular Formula |
C23H26N4O3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[2-oxo-2-[2-(4-phenylpiperazin-1-yl)ethylamino]ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H26N4O3/c28-21(16-19-18-8-4-5-9-20(18)25-22(19)23(29)30)24-10-11-26-12-14-27(15-13-26)17-6-2-1-3-7-17/h1-9,25H,10-16H2,(H,24,28)(H,29,30) |
InChI Key |
GIRADLKYUOLESM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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